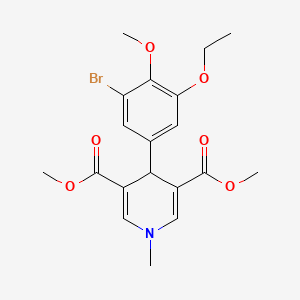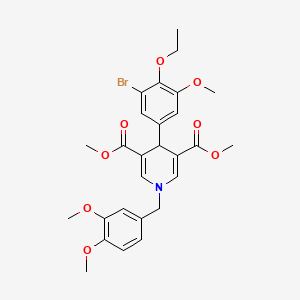![molecular formula C26H26N4O4S B11221937 1-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)-N,N,5-trimethyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11221937.png)
1-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)-N,N,5-trimethyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)-N,N,5-trimethyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its potential pharmacological applications, particularly in the field of medicinal chemistry.
准备方法
The synthesis of 1-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)-N,N,5-trimethyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a carbonyl compound.
Introduction of the phenyl and dimethylphenyl groups: This step typically involves nucleophilic substitution reactions where the appropriate aryl halides are introduced.
Formation of the carboxamide group: This can be achieved through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial production methods often involve optimizing these steps to improve yield and reduce reaction times. Techniques such as microwave-assisted synthesis and the use of less toxic reagents and solvents are commonly employed to enhance the efficiency and sustainability of the process .
化学反应分析
1-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)-N,N,5-trimethyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical and pharmacological properties.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
科学研究应用
1-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)-N,N,5-trimethyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent, particularly due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies exploring its effects on various biological targets, including enzymes and receptors involved in inflammatory and immune responses.
Pharmaceutical Development: The compound is a candidate for the development of new drugs targeting diseases such as cancer, inflammation, and infectious diseases.
作用机制
The mechanism of action of 1-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)-N,N,5-trimethyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes such as kinases and receptors involved in signaling pathways. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its pharmacological effects .
相似化合物的比较
Similar compounds to 1-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)-N,N,5-trimethyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide include other pyrimidine derivatives such as:
Rilpivirine: A diarylpyrimidine derivative used as an HIV-1 non-nucleoside reverse transcriptase inhibitor.
Dasatinib: A pyrimidine-based drug used in the treatment of leukemia.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct pharmacological properties and potential therapeutic applications.
属性
分子式 |
C26H26N4O4S |
|---|---|
分子量 |
490.6 g/mol |
IUPAC 名称 |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N,N,5-trimethyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H26N4O4S/c1-15-11-12-19(16(2)13-15)27-20(31)14-29-25-21(17(3)22(35-25)24(33)28(4)5)23(32)30(26(29)34)18-9-7-6-8-10-18/h6-13H,14H2,1-5H3,(H,27,31) |
InChI 键 |
YICLVRGKVMMHPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=C(S3)C(=O)N(C)C)C)C(=O)N(C2=O)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11221859.png)
![N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B11221864.png)
![Diethyl 4-[4-(benzyloxy)phenyl]-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11221867.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11221868.png)
![N-(2-bromophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11221869.png)
![N-(2-ethylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11221883.png)
![Methyl 2-chloro-5-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11221885.png)
![Dimethyl 1-methyl-4-[2-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11221890.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B11221893.png)

![7-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11221910.png)
![1-(4-ethylphenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11221912.png)
![(2Z)-2-[(3-bromophenyl)imino]-N-(3,4-difluorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11221918.png)

